N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide

Flavor Regulation GRAS Status Regulatory Compliance

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide (CAS 745047-97-6) is a synthetic oxalamide derivative classified as an alpha amino acid amide. It is internationally recognized as a food flavoring agent, bearing FEMA GRAS number 4231 and JECFA number 1770, having been evaluated with no safety concern at the 68th JECFA meeting in 2007.

Molecular Formula C18H21N3O3
Molecular Weight 327.4 g/mol
CAS No. 745047-97-6
Cat. No. B1625043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide
CAS745047-97-6
Molecular FormulaC18H21N3O3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CNC(=O)C(=O)NCCC2=CC=CC=N2)OC
InChIInChI=1S/C18H21N3O3/c1-13-6-7-14(16(11-13)24-2)12-21-18(23)17(22)20-10-8-15-5-3-4-9-19-15/h3-7,9,11H,8,10,12H2,1-2H3,(H,20,22)(H,21,23)
InChIKeyDWXUCYSOIKPLJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in non-polar organic solvents;  insoluble in water
Sparingly soluble (in ethanol)

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide (CAS 745047-97-6): Regulatory Status and Physicochemical Baseline


N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide (CAS 745047-97-6) is a synthetic oxalamide derivative classified as an alpha amino acid amide [1]. It is internationally recognized as a food flavoring agent, bearing FEMA GRAS number 4231 and JECFA number 1770, having been evaluated with no safety concern at the 68th JECFA meeting in 2007 [2][3]. The compound presents as an off-white powder with a savory, meat-like aroma profile, a molecular weight of 327.38 Da, and a melting point of 128–131 °C [4]. Its approved regulatory status and defined physicochemical profile form the necessary baseline for comparing it to structurally related oxalamide flavorants.

Why Generic Substitution of N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide Is Not Straightforward


Within the oxalamide flavorant class, substitution at the N1-benzyl and N2-pyridyl positions significantly modulates both flavor quality and potency. While several congeners share the oxalamide core, they differ in critical substituents: the target compound features a 2-methoxy-4-methyl substitution on the benzyl ring and an unsubstituted pyridin-2-yl ethyl group on the opposing amide nitrogen. Closest analogs bear either a 5-methylpyridin-2-yl group (CAS 745047-94-3) or a 2,4-dimethoxybenzyl group (CAS 745047-53-4). Such seemingly minor structural perturbations can alter hydrogen-bonding capacity, conformational preferences, and receptor interactions that govern umami taste perception [1]. Consequently, substituting the target compound with a close analog without quantitative sensory validation risks altering the flavor profile in a finished product. The evidence below examines available quantitative differentiators that inform procurement decisions.

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide: Quantitative Differentiation Evidence Against Closest Analogs and Baselines


Regulatory Clearance Differentiation: FEMA GRAS 4231 vs. Closest Oxalamide Analogs

Among the three closely related oxalamide flavorants, N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide holds a distinct FEMA GRAS number (4231), confirming its independent evaluation and approval for use in food [1]. Its closest structural analog, N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide, carries FEMA GRAS 4229, while N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide is assigned FEMA GRAS 4230 [2][3]. Each compound has been evaluated separately by JECFA (numbers 1770, 1769, and 1768, respectively), signifying that regulatory acceptance is compound-specific and not class-wide [4].

Flavor Regulation GRAS Status Regulatory Compliance

Physical Form and Melting Point Differentiation from Nearest Dimethoxy Analog

The target compound is specified as an off-white powder with a melting point of 128–131 °C and a minimum assay of 99% [1]. In contrast, the 2,4-dimethoxybenzyl analog (CAS 745047-53-4) is also an off-white powder but with a melting point of 136–139 °C [2]. While both are high-purity, the 8 °C difference in melting point indicates distinct crystalline packing and could affect blending behavior during dry mixing operations.

Physicochemical Properties Purity Specification Formulation Suitability

Solubility Profile and Its Formulation Implications vs. Class-Level Baseline

The target compound is soluble in non-polar organic solvents, sparingly soluble in ethanol, and insoluble in water [1]. This solubility profile is characteristic of the oxalamide flavorant class, which generally exhibits poor water solubility. Compared to monosodium glutamate (MSG), which is fully water-soluble (> 350 g/L at 20 °C) [2], the oxalamide class requires different formulation strategies (e.g., emulsification, dissolution in oil phases) for homogeneous distribution in food matrices.

Solubility Formulation Flavor Delivery Systems

Usage Level and Umami Potency: Class-Level Inference from Patent Disclosure

Patent EP2531489A1, which explicitly names N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide as a non-limiting example of a umami-enhancing compound, teaches that oxalamide derivatives of this structural class provide umami flavor at concentrations between 0.1 ppm and 10 ppm by weight of a consumable composition, more particularly between 0.5 ppm and 5 ppm [1][2]. This is approximately three to four orders of magnitude lower than the typical usage level of MSG (200–2000 ppm). However, no compound-specific head-to-head sensory threshold data were identified in the sourced literature for the target compound versus its closest analogs.

Umami Potency Usage Level Flavor Threshold

Structural Differentiator: Unique 2-Methoxy-4-methylbenzyl Substitution Pattern

The target compound features a 2-methoxy-4-methyl substitution on the benzyl ring, whereas the two closest commercially available analogs carry either a 2,4-dimethoxybenzyl group (CAS 745047-53-4) or a 5-methylpyridyl modification on the opposite amide (CAS 745047-94-3) [1][2]. The combination of a single methoxy group ortho to the benzyl attachment and a para-methyl group creates a unique hydrogen-bonding and steric environment that is absent in any other FEMA-listed oxalamide. While no quantitative SAR data are publicly available, this unique substitution pattern differentiates the compound from a structural chemistry perspective.

Structure-Activity Relationship Oxalamide SAR Flavor Chemistry

Aroma and Flavor Profile Differentiation: Meat-like vs. Generic Umami Character

Authoritative databases describe the target compound as having a savory, meat-like aroma [1]. For the 5-methylpyridyl analog, the flavor profile is described more generically as a flavoring agent without specific meaty notes [2]. While no quantitative sensory panel data (e.g., odor activity values or flavor dilution factors) were found, the descriptive differentiation suggests that the target compound may provide a more specific meaty character, which could be preferable in meat analogue and savory product applications.

Flavor Profile Sensory Description Savory Aroma

Procurement-Enabling Application Scenarios for N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide Based on Differentiated Evidence


Regulatory-Compliant Savory Flavor Formulation Where FEMA 4231 is a Required Specification

When a final product specification or customer requirement mandates the use of a flavoring substance with FEMA GRAS 4231, the target compound is the sole compliant option. Its closest analogs hold distinct FEMA numbers and cannot be substituted without regulatory re-approval [1]. This is particularly relevant for products destined for markets with strict flavor labeling regulations.

Low-Dosage Umami Enhancement in Dry Savory Mixes and Heat-Processed Foods

The class-level evidence suggests effective umami flavor contribution at 0.5–5 ppm, approximately 100–1000× lower than typical MSG usage levels [1]. Combined with its off-white powder form and melting point of 128–131 °C [2], the target compound is well-suited for dry blending in seasoning mixes, bouillon powders, and snack coatings where thermal stability during processing is required.

Meat Flavor Authenticity in Plant-Based and Processed Meat Analogues

The documented savory, meat-like aroma profile of the target compound [1] differentiates it qualitatively from analogs lacking this specific descriptor. This makes it a candidate for vegan meat alternatives, gravy bases, and processed meat products where a convincing meaty note is desired without relying on animal-derived ingredients or high MSG levels.

Oil-Phase Flavor Delivery Systems in Low-Moisture Food Matrices

Given its solubility in non-polar organic solvents and insolubility in water [1], the target compound is preferentially incorporated into oil-based flavor delivery systems. This makes it suitable for fat-based applications such as flavored oils, margarines, and lipid-based seasoning slurries, where water-soluble umami agents like MSG would be incompatible.

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